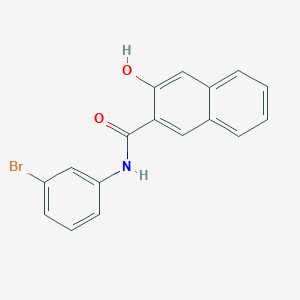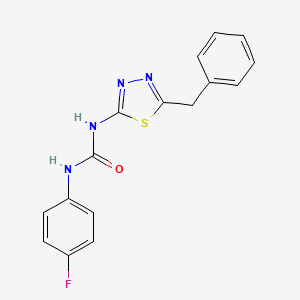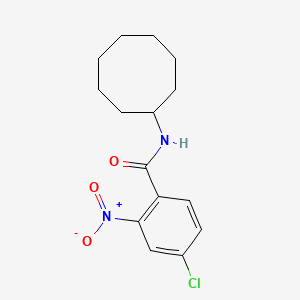![molecular formula C19H20F2N2O B5746531 1-[4-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5746531.png)
1-[4-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a difluorophenyl group attached to a piperazine ring, which is further connected to a phenyl ring with an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2,5-difluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. This reaction is carried out in an organic solvent like dichloromethane at room temperature.
Coupling with Phenyl Ethanone: The resulting piperazine intermediate is then coupled with 4-bromoacetophenone under basic conditions. This step is usually performed in the presence of a palladium catalyst and a base like sodium carbonate in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[4-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-[4-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The difluorophenyl group may enhance the compound’s binding affinity and selectivity towards these receptors, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone: Similar structure but with a different fluorine substitution pattern.
1-[4-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone: Another isomer with fluorine atoms at different positions on the phenyl ring.
Uniqueness
1-[4-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms at the 2 and 5 positions on the phenyl ring may enhance its stability and binding properties compared to other isomers.
Propriétés
IUPAC Name |
1-[4-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-14(24)15-2-5-18(6-3-15)23-10-8-22(9-11-23)13-16-12-17(20)4-7-19(16)21/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUANXBNLRUXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5746453.png)

![1-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}-2-METHYL-2-PROPEN-1-ONE](/img/structure/B5746473.png)
![1-[(2-CHLOROPHENYL)METHYL]-4-(3,5-DIMETHOXYBENZOYL)PIPERAZINE](/img/structure/B5746478.png)
![(2-FLUOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B5746491.png)
![3-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5746494.png)

![N-[4-(PYRAZINE-2-AMIDO)CYCLOHEXYL]PYRAZINE-2-CARBOXAMIDE](/img/structure/B5746517.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dimethoxybenzamide](/img/structure/B5746525.png)

![N-{4-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5746549.png)
![ethyl N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5746557.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5746558.png)
